4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Description

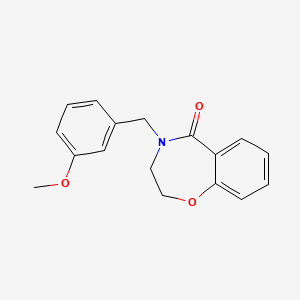

4-(3-Methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 866156-32-3) is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene ring. The 3-methoxybenzyl substituent at the 4-position distinguishes it from simpler benzoxazepinones, contributing to its unique physicochemical and pharmacological properties . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) and cardiovascular therapeutics.

Properties

IUPAC Name |

4-[(3-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-14-6-4-5-13(11-14)12-18-9-10-21-16-8-3-2-7-15(16)17(18)19/h2-8,11H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUZJWHPRYMOGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCOC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the condensation of 3-methoxybenzylamine with a suitable benzoxazepine precursor. The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the compound. Advanced techniques like continuous flow reactors may also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The methoxy group or other substituents on the benzoxazepine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzoxazepine derivatives.

Scientific Research Applications

Introduction to 4-(3-Methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

This compound is a synthetic compound belonging to the benzoxazepine class. This compound has garnered attention in various scientific fields due to its potential therapeutic applications, particularly in oncology and neuropharmacology. The structural characteristics of this compound suggest that it may exhibit diverse biological activities, making it a subject of interest for medicinal chemists.

Molecular Formula and Structure

- Molecular Formula: C18H18N2O3

- Molecular Weight: 310.34 g/mol

- IUPAC Name: (3S)-3-[(4-methoxyphenyl)methyl]-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione

Anticancer Activity

Recent studies have identified benzoxazepines as promising candidates for anticancer agents. In particular, compounds derived from the benzoxazepine scaffold have demonstrated significant cytotoxicity against various cancer cell lines. For example:

- Study Findings: A series of benzoxazepines were synthesized and tested for their cytotoxic effects on leukemia and breast cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity while sparing normal fibroblasts, suggesting a potential for therapeutic use in cancer treatment .

Case Study: Cytotoxicity Profile

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | K-562 (Leukemia) | 5.0 | 10 |

| Compound B | T-47D (Breast) | 7.8 | 8 |

Neuropharmacological Effects

Benzoxazepines have also been investigated for their neuropharmacological properties. The compound's structural features suggest potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

- Neuroprotective Studies: Preliminary research indicates that derivatives of benzoxazepines may exhibit neuroprotective effects through modulation of neurotransmitter release and inhibition of neuronal apoptosis .

Synthesis of Novel Derivatives

The synthesis of this compound has been optimized through various synthetic routes that enhance yield and purity. Modern synthetic strategies include:

- Microwave-Assisted Synthesis: This method has been shown to significantly reduce reaction times and improve yields compared to traditional heating methods .

Synthesis Route Overview

| Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Conventional Heating | 65 | 120 |

| Microwave-Assisted | 85 | 30 |

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related benzoxazepinones:

Biological Activity

The compound 4-(3-methoxybenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a member of the benzoxazepine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a benzoxazepine core, which is known for its diverse pharmacological properties.

Anticancer Properties

Research has demonstrated that benzoxazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. A study focused on the synthesis and evaluation of several benzoxazepines found that compounds structurally similar to this compound showed promising anticancer activity. Specifically, these compounds induced apoptosis in leukemia (K-562) and breast cancer (T-47D) cell lines while sparing normal fibroblasts (WI-38) from cytotoxic effects .

Key Findings:

- Mechanism of Action: The compounds were found to induce apoptosis through activation of caspase-3 and Bax while downregulating Bcl2. This suggests a mechanism involving disruption of the mitochondrial pathway of apoptosis.

- Cell Cycle Arrest: The compounds caused complete cell growth arrest at the G2/M phase, indicating their potential as cell cycle inhibitors .

Inhibition of Squalene Synthase

Another area of interest is the inhibition of squalene synthase, an enzyme critical in cholesterol biosynthesis. Some studies have indicated that related benzoxazepine compounds act as potent inhibitors of this enzyme with low IC50 values (less than 1.6 nM), suggesting their potential use in treating hypercholesterolemia or related disorders .

Data Summary

| Activity | Cell Lines Tested | IC50 Values | Mechanism |

|---|---|---|---|

| Cytotoxicity | K-562 (Leukemia) | N/A | Induces apoptosis via caspase activation |

| T-47D (Breast Cancer) | N/A | Cell cycle arrest at G2/M phase | |

| Squalene Synthase Inhibition | HepG2 Cells | < 1.6 nM | Competitive inhibition |

Case Studies

- Study on Anticancer Efficacy: In vivo studies have shown that certain benzoxazepines can effectively reduce tumor size in xenograft models. For instance, treatment with related compounds resulted in significant tumor growth inhibition compared to control groups .

- Squalene Synthase Inhibition Study: A comparative analysis highlighted that derivatives similar to this compound exhibited competitive inhibition against squalene synthase in rat liver microsomes. This inhibition correlated with decreased cholesterol biosynthesis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.